CID 65412 CID 65412 Ara-G is an analog of the nucleoside guanosine and an active metabolite of nelarabine. Ara-G accumulates in T lymphoblasts and malignant T-lymphoid cells, where it is phosphorylated to produce ara-GTP and incorporated into the DNA. Ara-G inhibits DNA replication by 92% after 30 minutes when used at a concentration of 50 µM in CEM cells, which are used as a model for human T lymphoblasts. It also halts the cell cycle at the sub-G1 phase and induces apoptosis in CEM cells. Syngeneic bone marrow containing 6C3HED tumor cells treated with ara-G (100 mM) ex vivo prior to transplantation increases survival of lethally irradiated mice and induces reconstitution of lymphoid, myeloid, and erythroid cell linages.
Brand Name: Vulcanchem
CAS No.: 38819-10-2
VCID: VC0519239
InChI: InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1
SMILES: C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N
Molecular Formula: C10H13N5O5
Molecular Weight: 283.24 g/mol

CID 65412

CAS No.: 38819-10-2

Inhibitors

VCID: VC0519239

Molecular Formula: C10H13N5O5

Molecular Weight: 283.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

CID 65412 - 38819-10-2

CAS No. 38819-10-2
Product Name CID 65412
Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
IUPAC Name 2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Standard InChI InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1
Standard InChIKey NYHBQMYGNKIUIF-FJFJXFQQSA-N
Isomeric SMILES C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N
SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N
Canonical SMILES C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N
Appearance Solid powder
Description Ara-G is an analog of the nucleoside guanosine and an active metabolite of nelarabine. Ara-G accumulates in T lymphoblasts and malignant T-lymphoid cells, where it is phosphorylated to produce ara-GTP and incorporated into the DNA. Ara-G inhibits DNA replication by 92% after 30 minutes when used at a concentration of 50 µM in CEM cells, which are used as a model for human T lymphoblasts. It also halts the cell cycle at the sub-G1 phase and induces apoptosis in CEM cells. Syngeneic bone marrow containing 6C3HED tumor cells treated with ara-G (100 mM) ex vivo prior to transplantation increases survival of lethally irradiated mice and induces reconstitution of lymphoid, myeloid, and erythroid cell linages.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Ara-G , ara-Guanosine, Guanine Arabinoside
Reference 1. Leanza, L., Miazzi, C., Ferraro, P., et al. Activation of guanine-β-D-arabinofuranoside and deoxyguanosine to triphosphates by a common pathway blocks T lymphoblasts at different checkpoints. Exp. Cell Res. 316(20) , 3443-3453 (2010).
2. Lambe, C.U., Averett, D.R., Paff, M.T., et al. 2-Amino-6-methoxypurine arabinoside: An agent for T-cell malignancies. Cancer Res. 55(15) , 3352-3356 (1995).
3. Rodriguez, C.O., Jr., Stellrecht, C.M., and Gandhi, V. Mechanisms for T-cell selective cytotoxicity of arabinosylguanine. Blood 102(5), 1842-1848 (2003).
4. Kurtzberg, J. Guanine arabinoside as a bone marrow-purging agent. Ann. N.Y. Acad. Sci 685(1) , 225-236 (1993).
PubChem Compound 65412
Last Modified Nov 30 2021
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